The synthesis of Nor Lidocaine-d5 Hydrochloride involves several key steps:
Industrial methods for producing this compound mirror laboratory synthesis but are optimized for larger-scale production to ensure high purity and yield .
The molecular structure of Nor Lidocaine-d5 Hydrochloride can be represented as follows:
This structure indicates that five hydrogen atoms in the ethylamino group have been replaced with deuterium, which is critical for its use in various analytical applications.
Nor Lidocaine-d5 Hydrochloride can undergo several chemical reactions:
The products formed from these reactions depend on the specific reagents and conditions employed.
The mechanism of action of Nor Lidocaine-d5 Hydrochloride mirrors that of its parent compound, Nor Lidocaine. It functions primarily by blocking sodium channels in neuronal cell membranes. This blockade inhibits the initiation and conduction of nerve impulses, resulting in local anesthesia and antiarrhythmic effects. The presence of deuterium enhances the compound's stability and facilitates precise quantification during analytical studies without affecting its pharmacological efficacy .
Nor Lidocaine-d5 Hydrochloride exhibits several notable physical and chemical properties:
These properties make it suitable for various scientific applications.
Nor Lidocaine-d5 Hydrochloride has a variety of applications in scientific research:
These applications underscore its significance in advancing pharmaceutical sciences and analytical methodologies.
Nor Lidocaine-d5 Hydrochloride is systematically named as N-(2,6-dimethylphenyl)-2-[(1,1,2,2,2-pentadeuterioethyl)amino]acetamide hydrochloride, reflecting its specific deuterium substitution pattern. Its molecular formula is C₁₂H₁₄D₅ClN₂O, with a molecular weight of 247.78 g/mol [1] [3]. The compound carries the CAS Registry Number 1329497-00-8, distinguishing it from its non-deuterated analogue (CAS 7728-40-7) [3] [8]. The "d5" designation specifies pentadeuteration at the terminal ethyl group (–CD₂–CD₃), where all five hydrogen atoms are replaced by deuterium isotopes ([²H] or D). This isotopic labeling occurs specifically at the beta-carbon of the ethylamino side chain, as confirmed by its SMILES notation: N(C(CNC(C([²H])([²H])[²H])([²H])[²H])=O)C₁=C(C)C=CC=C₁C.Cl [1] [6]. The compound is alternatively identified as Monoethylglycinexylidide-d5 HCl (MEGX-d5), indicating its role as a deuterated metabolite of lidocaine [6] [8].
Table 1: Systematic Identifiers of Nor Lidocaine-d5 Hydrochloride
Nomenclature Type | Identifier |
---|---|
IUPAC Name | N-(2,6-dimethylphenyl)-2-[(1,1,2,2,2-pentadeuterioethyl)amino]acetamide hydrochloride |
Molecular Formula | C₁₂H₁₄D₅ClN₂O |
CAS Number | 1329497-00-8 |
Synonyms | Monoethylglycylxylidide-D5 HCl; MEGX-d5 |
SMILES Notation | N(C(CNC(C([²H])([²H])[²H])([²H])[²H])=O)C₁=C(C)C=CC=C₁C.Cl |
Structurally, Nor Lidocaine-d5 Hydrochloride differs from non-deuterated Nor Lidocaine hydrochloride (C₁₂H₁₉ClN₂O, MW 242.74 g/mol) solely by the isotopic substitution at the N-ethyl group. This modification increases its molecular mass by 5.04 g/mol (2.07% heavier), attributable to the mass difference between deuterium (2.014 u) and protium (1.008 u) [1] [2] [6]. Crystallographic and spectroscopic analyses reveal identical bond angles and lengths between the two forms due to deuterium's identical covalent radius to hydrogen. However, vibrational spectroscopy detects characteristic shifts: The C–D stretching frequency appears at ~2100–2200 cm⁻¹, distinct from C–H stretches (~2900–3000 cm⁻¹), serving as an analytical fingerprint for deuterium incorporation verification [3]. Nuclear magnetic resonance (NMR) spectra show complete absence of proton signals for the –CH₂–CH₃ group, replaced by quintet resonances in deuterium NMR [6].
Table 2: Structural and Physical Comparison with Non-deuterated Analog
Property | Nor Lidocaine-d5 HCl | Nor Lidocaine HCl |
---|---|---|
Molecular Formula | C₁₂H₁₄D₅ClN₂O | C₁₂H₁₉ClN₂O |
Molecular Weight | 247.78 g/mol | 242.74 g/mol |
Mass Difference | +5.04 g/mol (+2.07%) | — |
Deuteration Sites | –CD₂–CD₃ (terminal ethyl) | –CH₂–CH₃ |
Key IR Absorptions | C–D stretch: 2100–2200 cm⁻¹ | C–H stretch: 2900–3000 cm⁻¹ |
NMR Characteristics | No [¹H] signal for ethyl group | Ethyl signals: δ 1.2 ppm (t), 3.5 ppm (q) |
Nor Lidocaine-d5 Hydrochloride crystallizes as a hydrochloride salt via protonation of the tertiary amine group, forming a quaternary ammonium ion (R₃N⁺H–Cl⁻). This ionic structure enhances crystallinity and stability compared to the free base form [3] [7]. Single-crystal X-ray diffraction (SC-XRD) analyses of analogous lidocaine salts reveal that chloride ions participate in N⁺–H···Cl⁻ hydrogen bonds (2.98–3.12 Å) and weaker C–H···Cl⁻ interactions (3.30–3.45 Å), forming extended ionic networks [7]. The deuterium substitution does not alter the crystal lattice parameters due to minimal steric differences, as confirmed by identical powder X-ray diffraction (PXRD) patterns between deuterated and non-deuterated forms under controlled conditions [3]. Thermal analysis (DSC/TGA) shows a sharp melting point >200°C with decomposition, consistent with its hydrochloride salt character. The salt formation mechanism involves acid-base reaction between norlidocaine free base and hydrochloric acid in anhydrous solvents, yielding a crystalline solid with >95% purity by HPLC [3] [6].
Deuteration at the ethyl group induces subtle but measurable changes in molecular polarizability and electronic properties. The C–D bond exhibits lower electron-donating capacity (hyperconjugative effect) compared to C–H due to deuterium's slightly stronger bonding (bond dissociation energy: C–D 337 kJ/mol vs. C–H 338 kJ/mol). This reduces hyperconjugation into the adjacent amino group, marginally decreasing the basicity of the tertiary amine (predicted ΔpKa ≈ -0.1) [5]. Computational modeling indicates a 0.5–1.0% reduction in molecular polarizability (α) due to deuterium's lower polarizability (0.667 ų) versus protium (0.667 ų for [²H] vs. 0.666 ų for [¹H]). Though minor, this effect may influence solvent interactions and partition coefficients (log P) [1] [5]. Crucially, deuterium's isotope effect significantly impacts metabolic pathways: In vitro studies demonstrate a primary kinetic isotope effect (KIE) of kH/kD = 1.49 ± 0.11 for N-deethylation, where C–D bond cleavage becomes rate-limiting in cytochrome P450-mediated oxidation. This metabolic switching underpins its utility as a tracer in pharmacokinetic studies [5] [9].
Table 3: Deuteration-Induced Changes in Molecular Properties
Property | Effect of Deuteration | Functional Consequence |
---|---|---|
Bond Strength | C–D bond stronger than C–H | Reduced rate of enzymatic C–D cleavage |
Kinetic Isotope Effect | kH/kD = 1.49 for N-deethylation | Slowed metabolism; extended tracer half-life |
Hyperconjugation | Weaker β-deuterium hyperconjugation | Slightly decreased amine basicity |
Molecular Polarizability | 0.5–1.0% reduction | Minimal impact on solubility; slight log P increase |
Vibrational Frequencies | C–D stretch at lower wavenumbers | Distinct IR/Raman signatures for detection |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: